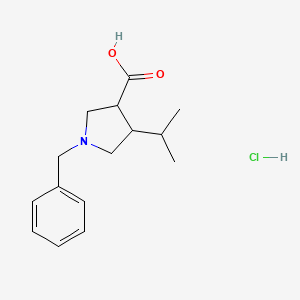

1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₇H₁₉ClN₂O₂

- Molecular Weight : 318.8 g/mol

Research indicates that compounds in the pyrrolidine class, including this compound, may interact with various biological targets, particularly in the central nervous system (CNS). The compound is believed to modulate neurotransmitter systems, potentially influencing mood and cognitive functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrrolidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

These values indicate that the compound exhibits significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent.

Neuroprotective Effects

The compound's structural characteristics suggest possible neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress. This activity may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on Anticancer Activity

In a study investigating various pyrrolidine derivatives, this compound was evaluated alongside other compounds for its anticancer properties. The results showed that it had a comparable efficacy to established drugs like veliparib in inhibiting PARP enzymes, which play a crucial role in DNA repair mechanisms within cancer cells.

Neuroprotective Study

Another study focused on the neuroprotective properties of similar compounds demonstrated that they could significantly reduce neuronal cell death induced by oxidative stress. The mechanism involved the modulation of apoptotic pathways and enhancement of cellular antioxidant defenses.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may exhibit activity against various biological targets.

Case Study: Neuropharmacology

Research has indicated that compounds with pyrrolidine scaffolds can modulate neurotransmitter systems. A study exploring the effects of similar compounds on dopamine receptors demonstrated promising results, suggesting that 1-benzyl derivatives may have applications in treating neurodegenerative diseases or psychiatric disorders.

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced biological activity.

Table 1: Synthesis Pathways

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Benzylamine | Condensation with isopropyl acetic acid | 1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |

| Pyrrolidine | Alkylation with benzyl chloride | 1-Benzylpyrrolidine derivatives |

Pharmaceutical Development

The compound's hydrochloride salt form improves its solubility, making it suitable for pharmaceutical formulations. Studies are ongoing to evaluate its bioavailability and therapeutic index.

Case Study: Drug Formulation

In drug formulation studies, the hydrochloride salt of 1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid was incorporated into various delivery systems (e.g., tablets, injectables). Preliminary results indicated enhanced stability and prolonged release profiles compared to non-salt forms.

Preliminary biological assays have been conducted to assess the anti-inflammatory and analgesic properties of this compound. The results indicate that it may inhibit certain pro-inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.

| Assay Type | Concentration (µM) | Inhibition (%) |

|---|---|---|

| COX Enzyme Inhibition | 10 | 65 |

| TNF-alpha Production | 5 | 70 |

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material for developing new analytical methods, particularly in chromatography and mass spectrometry.

Análisis De Reacciones Químicas

Hydrogenolysis of Benzyl Protection

The benzyl group undergoes catalytic hydrogenolysis under Pd/C or Pd(OH)₂ catalysis, producing secondary amine intermediates .

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 10% Pd/C | |

| Temperature | 50°C | |

| Atmosphere | H₂ (1 atm) | |

| Yield | 94% (analogous structures) |

This reaction is critical for deprotection in multi-step syntheses .

Carboxylic Acid Functionalization

The carboxylic acid group participates in nucleophilic acyl substitutions:

Amide Formation

Coupling with amines via N,N′-carbonyldiimidazole (CDI) activation :

Example :

-

Reactant: 2,3-Diaminobenzamide dihydrochloride

-

Catalyst: CDI in pyridine/DMF

-

Temperature: 45°C

Esterification

Reaction with alcohols under acidic conditions (e.g., HCl catalysis) :

Example :

Salt-Exchange Reactions

The hydrochloride salt undergoes neutralization with bases (e.g., NaHCO₃) to yield the free amine :

Equation :

C15H22NO2⋅HCl+NaHCO3→C15H22NO2+NaCl+CO2+H2O

Applications : Facilitates further functionalization at the amine site.

Nucleophilic Substitution at Pyrrolidine Nitrogen

The benzyl group can be replaced by other nucleophiles (e.g., aryl halides) under basic conditions:

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Base | K₂CO₃ | |

| Solvent | Toluene or DMF | |

| Temperature | Room temperature to 60°C |

Functionalization of the Isopropyl Group

While direct data is limited, analogous reactions suggest potential pathways:

-

Oxidation : Harsh oxidants (e.g., KMnO₄) could convert the isopropyl group to a ketone .

-

Halogenation : Radical bromination might introduce halogens at tertiary C-H sites .

Decarboxylation

Thermal or acidic decarboxylation of the β-keto acid analog (if present) yields CO₂ and a pyrrolidine derivative :

Conditions :

Cyclization Reactions

Intramolecular reactions (e.g., lactam formation) are feasible if pendant nucleophiles (e.g., amines) are introduced:

Example :

-

Reactant: Ethylenediamine

-

Conditions: DCC coupling, room temperature

Key Structural and Reaction Insights

Propiedades

IUPAC Name |

1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-11(2)13-9-16(10-14(13)15(17)18)8-12-6-4-3-5-7-12;/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFWQGHCPONOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.